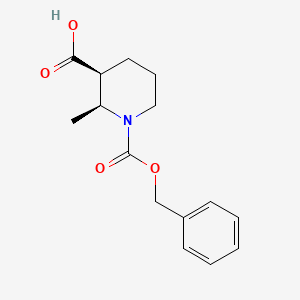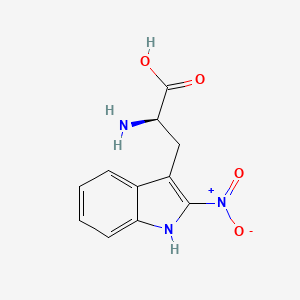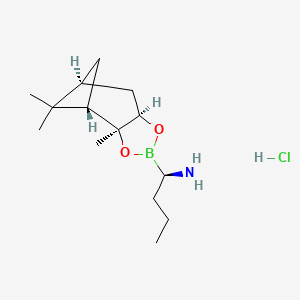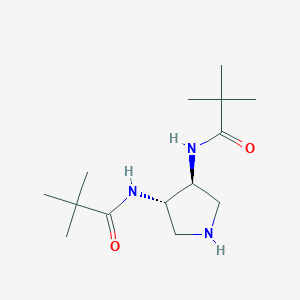
5-(4-Bromophenyl)-2,3'-bipyridine
Übersicht
Beschreibung
5-(4-Bromophenyl)-2,3'-bipyridine (Br-Bpy) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of bipyridine derivatives, which are known for their diverse biological activities. Br-Bpy has been found to exhibit a range of interesting properties, including its ability to act as a fluorescent probe, its potential as a catalyst, and its use in the development of new materials.
Wirkmechanismus
The mechanism of action of 5-(4-Bromophenyl)-2,3'-bipyridine is not fully understood, but it is believed to involve the coordination of metal ions to the bipyridine moiety. This coordination results in a change in the electronic properties of the compound, leading to its fluorescence. The exact mechanism of fluorescence is still under investigation, but it is thought to involve a charge transfer process.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe, it has also been investigated for its potential as a catalyst for various chemical reactions. It has been found to be effective in catalyzing the oxidation of alcohols and the reduction of nitro compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-Bromophenyl)-2,3'-bipyridine is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for the detection of these ions in complex biological samples. However, its use is limited by its potential toxicity and the need for specialized equipment for its detection.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(4-Bromophenyl)-2,3'-bipyridine. One promising area of research involves its use in the development of new materials, such as metal-organic frameworks (MOFs). MOFs are a class of materials that have a range of potential applications, including gas storage, catalysis, and drug delivery. This compound has been found to be effective in the synthesis of MOFs, making it a valuable tool for the development of these materials.
Another potential area of research involves the development of new fluorescent probes based on this compound. By modifying the structure of the compound, it may be possible to enhance its selectivity and sensitivity towards certain metal ions, making it an even more valuable tool for the detection of these ions in complex biological samples.
In conclusion, this compound is a valuable tool for scientific research, with a range of potential applications in the fields of chemistry, biology, and materials science. Its high selectivity and sensitivity towards certain metal ions make it a valuable tool for the detection of these ions in complex biological samples, while its potential as a catalyst and in the development of new materials makes it a promising area of research for the future.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromophenyl)-2,3'-bipyridine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for the detection of these ions in complex biological samples.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-2-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-15-6-3-12(4-7-15)13-5-8-16(19-11-13)14-2-1-9-18-10-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUJDERXVSEQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720842 | |
| Record name | 5-(4-Bromophenyl)-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917897-54-2 | |
| Record name | 5-(4-Bromophenyl)-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1506754.png)
![Cyclohexaneacetic acid, 4-[4-(hydroxymethyl)phenyl]-, ethyl ester, trans-](/img/structure/B1506762.png)





